molecular formula C9H10BrNO B11757253 (S)-7-Bromochroman-4-amine

(S)-7-Bromochroman-4-amine

Cat. No.: B11757253
M. Wt: 228.09 g/mol
InChI Key: XFJNBPPWJRERLH-QMMMGPOBSA-N
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Description

(S)-7-Bromochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method is the bromination of chroman using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromochroman-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as chromanones or chromanols.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted products with various functional groups replacing the bromine atom.

Scientific Research Applications

(S)-7-Bromochroman-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-7-Bromochroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromochroman-4-amine: Lacks the stereochemistry of the (S)-enantiomer.

    7-Chlorochroman-4-amine: Contains a chlorine atom instead of bromine.

    7-Fluorochroman-4-amine: Contains a fluorine atom instead of bromine.

Uniqueness

(S)-7-Bromochroman-4-amine is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its chemical reactivity and biological activity. The stereochemistry can affect the compound’s interaction with chiral environments, making it distinct from its non-chiral or differently substituted analogs.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(4S)-7-bromo-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1

InChI Key

XFJNBPPWJRERLH-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)Br

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Br

Origin of Product

United States

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